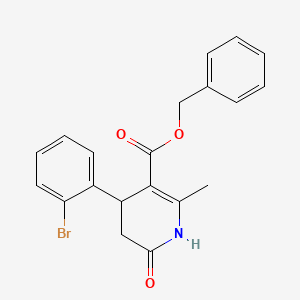![molecular formula C17H20ClN3O3S B5012452 N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)
N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as N-(5-chloro-2-pyridyl)-4-methylsulfonyl-3-(prop-2-ynyl)benzamide (CMPB), is a chemical compound that has been widely used in scientific research. CMPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation.
Mécanisme D'action
CMPB acts as a selective antagonist of TRPV1 receptors, which are ion channels that play a crucial role in pain sensation and inflammation. TRPV1 receptors are activated by various stimuli, such as heat, capsaicin, and acid, and their activation leads to the release of neuropeptides that mediate pain and inflammation. CMPB binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
CMPB has been shown to have significant biochemical and physiological effects on TRPV1 receptors. Studies have demonstrated that CMPB can effectively block TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced acute pain, inflammatory pain, and thermal hyperalgesia. Moreover, CMPB has been shown to reduce inflammation in various animal models of inflammatory diseases, such as inflammatory bowel disease and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CMPB has several advantages for lab experiments, including its high selectivity and potency for TRPV1 receptors, its ability to block TRPV1-mediated responses in vitro and in vivo, and its usefulness for investigating the physiological and pathological functions of TRPV1. However, CMPB also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on CMPB and TRPV1 receptors. One area of research is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammatory diseases. Another area of research is the investigation of the role of TRPV1 receptors in other physiological and pathological processes, such as metabolism, cardiovascular function, and cancer. Finally, future research could focus on the development of novel drug delivery systems for CMPB and other TRPV1 antagonists to improve their efficacy and reduce their side effects.
Conclusion
CMPB is a selective antagonist of TRPV1 receptors that has been widely used in scientific research to investigate the role of TRPV1 in pain sensation and inflammation. CMPB has significant biochemical and physiological effects on TRPV1 receptors and has several advantages for lab experiments, including its high selectivity and potency for TRPV1 receptors. However, CMPB also has some limitations, and future research could focus on the development of more potent and selective TRPV1 antagonists and the investigation of the role of TRPV1 receptors in other physiological and pathological processes.
Méthodes De Synthèse
CMPB can be synthesized using a multi-step process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with 4-methylsulfonyl-3-nitrobenzoic acid to produce 4-methylsulfonyl-3-(5-chloro-2-pyridyl)benzoic acid. Finally, this compound is reacted with propargylamine and methyl iodide to yield CMPB.
Applications De Recherche Scientifique
CMPB has been widely used in scientific research to investigate the role of TRPV1 receptors in pain sensation and inflammation. Studies have shown that CMPB can effectively block TRPV1-mediated responses in vitro and in vivo, making it a useful tool for investigating the physiological and pathological functions of TRPV1. Moreover, CMPB has been used to study the involvement of TRPV1 receptors in various diseases, such as chronic pain, inflammatory bowel disease, and cancer.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-9-21(3)25(23,24)15-10-13(6-5-12(15)2)17(22)20-16-8-7-14(18)11-19-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIDBDSJBCGNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)

![N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)
![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)
![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)

![N-(4-ethoxyphenyl)-3-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5012423.png)

![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)
![ethyl 4-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B5012447.png)